molecular formula C13H13P B073815 Methyldiphenylphosphine CAS No. 1486-28-8

Methyldiphenylphosphine

Cat. No.: B073815
CAS No.: 1486-28-8
M. Wt: 200.22 g/mol
InChI Key: UJNZOIKQAUQOCN-UHFFFAOYSA-N
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Description

Methyldiphenylphosphine is a useful research compound. Its molecular formula is C13H13P and its molecular weight is 200.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158476. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Characterization

Methyldiphenylphosphine oxide, a derivative of this compound, has been studied for its solubility in various solvents, such as benzene, toluene, ethylbenzene, and others. This research is significant for understanding its behavior in different chemical environments (Fu-Heng Hu, Li-sheng Wang, & Shuang-Fei Cai, 2010).

Organometallic Chemistry

This compound forms novel dinuclear organoplatinum(II) complexes with nicotinic acid. These complexes have potential as building blocks for metal-containing supramolecular assemblies (Michael G Crisp, S. Pyke, & L. Rendina, 2000).

Palladium-Mediated Arylation

This compound derivatives have been used in palladium-mediated arylation processes. This method is valuable in the synthesis of novel P-chiral phosphines and PCP ligands (A. Bloomfield & S. Herzon, 2012).

Reactivity in Organic Synthesis

Phenyltellurothis compound oxide, another derivative, reacts with aldehydes and ketones to produce vinylic tellurides, a reaction important in organic synthesis (C. C. Silveira, A. L. Braga, & Rafael C. Guadagnin, 2003).

Crystallography and NMR Studies

Tetrakis(this compound)gold(I) hexafluorophosphate was analyzed using X-ray crystallography and NMR spectroscopy, revealing a nearly regular tetrahedral geometry. This is crucial for understanding the molecular structure of such compounds (R. C. Elder, E. Zeiher, Mark Onady, & R. Whittle, 1981).

Antitumor Activity

This compound-based gold(I), silver(I), and copper(I) complexes have been investigated for their in vitro cytotoxicity against various tumor cell lines. Such studies contribute to the development of new anticancer drugs (M. McKeage, P. Papathanasiou, G. Salem, Allan Sjaarda, G. Swiegers, P. Waring, & S. Wild, 1998).

Adsorption Studies

Research on the adsorption of this compound oxide on mercury electrodes from methanolic solutions contributes to understanding its interfacial behavior, which is essential in electrochemistry and materials science (P. Nikitas, A. Pappa-Louisi, & D. Jannakoudakis, 1984).

Structural Analysis in Gold Clusters

The impact of this compound on the structure of phosphine ligated gold clusters was studied using ion mobility spectrometry mass spectrometry. This research is vital for theoretical modeling of clusters and their applications in areas like catalysis and photovoltaics (M. Ligare, E. Baker, J. Laskin, & Grant E. Johnson, 2017).

Safety and Hazards

Methyldiphenylphosphine is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective equipment, and stored in a well-ventilated place .

Mechanism of Action

Target of Action

Methyldiphenylphosphine, with the formula CH3(C6H5)2P, is an organophosphine compound . It is often employed as a ligand in metal phosphine complexes . Therefore, its primary targets are the metal ions in these complexes.

Mode of Action

The interaction of this compound with its targets involves the formation of coordination bonds with metal ions. This results in changes in the electronic structure of the metal ion, which can influence the reactivity of the metal center in various chemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal phosphine complex in which it is involved. These effects can range from catalyzing specific chemical reactions to influencing the electronic properties of the metal center .

Properties

IUPAC Name

methyl(diphenyl)phosphane
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InChI

InChI=1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UJNZOIKQAUQOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13P
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DSSTOX Substance ID

DTXSID30164028
Record name Methyldiphenylphosphine
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Molecular Weight

200.22 g/mol
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Physical Description

Pale yellow liquid; [Alfa Aesar MSDS]
Record name Methyldiphenylphosphine
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CAS No.

1486-28-8
Record name Methyldiphenylphosphine
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Record name Methyldiphenylphosphine
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Record name METHYLDIPHENYLPHOSPHINE
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